2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-dimethylpyrimidine
Description
Properties
Molecular Formula |
C15H18N2O2S2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-(2-benzylsulfonylethylsulfanyl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C15H18N2O2S2/c1-12-10-13(2)17-15(16-12)20-8-9-21(18,19)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3 |
InChI Key |
OZOITVHSOCKZMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCS(=O)(=O)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCS(=O)(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Biological Activity
2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-dimethylpyrimidine is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on various studies to provide a comprehensive understanding of its activities.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrimidine ring substituted with a benzylsulfonyl group and an ethyl sulfanyl moiety. This structural configuration is significant for its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with benzylsulfonyl chloride in the presence of a base. The reaction conditions are optimized to yield high purity and yield of the target compound.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrimidines exhibit significant antibacterial properties. For instance:
- A study synthesized several 2-(benzylthio)pyrimidines and evaluated their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus . The results indicated that compounds similar to this compound showed promising activity against these pathogens, suggesting potential therapeutic applications in treating resistant infections .
Anticancer Activity
Research has also explored the anticancer potential of pyrimidine derivatives:
- Compounds featuring the pyrimidine scaffold have been investigated for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, indicating that modifications to the pyrimidine structure can enhance biological activity .
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in bacterial growth and cancer cell proliferation. For example, some studies suggest that pyrimidine derivatives may inhibit DNA synthesis or interfere with metabolic pathways critical for pathogen survival .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-dimethylpyrimidine and related compounds.
- Mechanism of Action : The compound exhibits significant inhibitory effects against various Gram-positive and Gram-negative bacteria. It has been shown to suppress biofilm formation in multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . This is particularly relevant given the rise of antibiotic resistance.
- Minimum Inhibitory Concentration (MIC) : In vitro assays have determined the MIC values for several bacterial strains, indicating that these compounds could serve as foundational models for developing new antimicrobial agents .
Enzyme Inhibition
The compound also demonstrates promising enzyme inhibitory properties, which are vital for treating various conditions.
- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment . The inhibition of this enzyme can enhance cholinergic transmission, which is beneficial in neurodegenerative disorders.
- α-Glucosidase Inhibition : The compound's derivatives have shown moderate activity against α-glucosidase, suggesting potential applications in managing type 2 diabetes by delaying carbohydrate absorption . This property is crucial for developing therapeutic agents aimed at controlling blood sugar levels.
Therapeutic Potential
The structural features of this compound position it as a candidate for various therapeutic applications.
- Anticancer Activity : Preliminary studies indicate that related sulfonamide compounds exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer . The ability to induce apoptosis in cancer cells makes this compound a subject of interest for further anticancer drug development.
- Neurological Disorders : The potential for treating sodium channel-mediated diseases has been noted, with implications for conditions such as epilepsy . Compounds that modulate sodium channel activity could provide new avenues for therapeutic interventions.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Condition | Observed Effect |
|---|---|---|---|
| Antimicrobial | This compound | Klebsiella pneumoniae | Significant biofilm suppression |
| Pseudomonas aeruginosa | Effective against multidrug-resistant strains | ||
| Enzyme Inhibition | Derivatives of this compound | Acetylcholinesterase | Potential treatment for Alzheimer's disease |
| α-Glucosidase | Moderate inhibition; potential for diabetes therapy | ||
| Anticancer | Related sulfonamide compounds | Breast and colon cancer cell lines | Induction of apoptosis |
| Neurological Disorders | Benzenesulfonamide derivatives | Epilepsy | Modulation of sodium channels |
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
- In contrast, sulfamethazine’s sulfonamide group participates in hydrogen bonding, critical for its antibiotic activity .
- Reactivity : The sulfanyl group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives. The Boc-protected thiol in S-Boc-2-mercapto-4,6-dimethylpyrimidine is stable under basic conditions but cleaved under acidic conditions, enabling controlled thiol liberation in synthesis .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility: The target compound’s benzylsulfonyl group enhances hydrophobicity, limiting aqueous solubility. Sulfamethazine’s sulfonamide and amino groups improve water compatibility, aligning with its pharmaceutical use .
- Stability : The Boc group’s acid sensitivity contrasts with the target compound’s robust benzylsulfonyl moiety, which resists hydrolysis under physiological conditions.
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely reported method involves reacting 4,6-dimethylpyrimidine-2-thiol (1) with 2-(benzylsulfonyl)ethyl chloride (2) in the presence of a base such as triethylamine (TEA) or potassium hydroxide (KOH). The thiol group at position 2 of the pyrimidine ring acts as a nucleophile, displacing chloride from the sulfonated ethyl moiety.
Representative Procedure :
-
Dissolve 4,6-dimethylpyrimidine-2-thiol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Add TEA (12 mmol) and cool to 0°C.
-
Slowly add 2-(benzylsulfonyl)ethyl chloride (10 mmol) dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purify via recrystallization from ethanol/water (1:1).
Yield : 68–72%.
Solvent and Base Optimization
-
Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates compared to ethanol, which may protonate the thiolate intermediate.
-
Base Selection : KOH in ethanol/water mixtures improves yields (76–84%) by deprotonating the thiol more effectively than TEA.
Thiosulfoester Formation with Sulfinic Acids
Sulfinic Acid Coupling Strategy
An alternative route involves reacting 4,6-dimethylpyrimidine-2-sulfenamide (3) with benzylsulfinic acid (4) to form the thiosulfoester intermediate, which is subsequently reduced.
-
Prepare 4,6-dimethylpyrimidine-2-sulfenamide (3) via chloramine treatment of 4,6-dimethylpyrimidine-2-thiol hydrochloride.
-
React 3 with benzylsulfinic acid (4) in ethanol/water (1:1) at 20°C for 1 hour.
-
Isolate the thiosulfoester (5) by filtration and recrystallize from ethanol.
-
Reduce 5 using Zn/HCl to yield the target compound.
Critical Data :
Alternative Methods and Modifications
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate nucleophilic substitution, reducing reaction times from 12 hours to 30 minutes with comparable yields (70–73%).
Optimization of Reaction Conditions
Temperature and Time Dependencies
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yields by 8–10% in biphasic systems.
-
Microwave Catalysis : Reduces energy input and improves purity (99% by HPLC).
Purification and Characterization Techniques
Isolation Methods
Analytical Data
-
Melting Point : 114–115°C.
-
NMR (¹H) : δ 2.45 (s, 6H, CH₃), 3.25 (t, 2H, SCH₂), 3.80 (t, 2H, SO₂CH₂), 4.45 (s, 2H, PhCH₂), 7.35–7.45 (m, 5H, aromatic).
Comparative Analysis of Methods
Q & A
Basic: What are the common synthetic routes for preparing 2-{[2-(benzylsulfonyl)ethyl]sulfanyl}-4,6-dimethylpyrimidine?
The synthesis typically involves sequential functionalization of the pyrimidine core. A standard approach includes:
- Step 1 : Alkylation of 4,6-dimethylpyrimidin-2-thiol with 2-(benzylsulfonyl)ethyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH) to form the sulfanyl linkage .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water.
Key analytical validation includes ¹H/¹³C NMR to confirm substitution patterns and LC-MS for purity assessment .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : To resolve methyl groups (δ 2.3–2.6 ppm for pyrimidine-CH₃) and benzylsulfonyl protons (δ 4.5–5.0 ppm for -SO₂-CH₂-) .
- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in structurally analogous pyrimidines (e.g., 2-butylsulfanyl-4,6-bis[(E)-styryl] derivatives) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Basic: What are the known biological or chemical properties of this compound?
- Solubility : Limited aqueous solubility due to hydrophobic benzylsulfonyl and pyrimidine groups; typically soluble in DMSO or DCM .
- Reactivity : The sulfanyl group may undergo oxidation to sulfones or participate in nucleophilic substitution reactions .
- Biological relevance : Pyrimidine derivatives are explored as enzyme inhibitors (e.g., dihydrofolate reductase) or probes for nucleic acid interactions, though specific bioactivity data for this compound requires further validation .
Advanced: How can reaction conditions be optimized to improve yield in sulfanyl group incorporation?
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent effects : Replace DMF with acetonitrile to reduce side reactions (e.g., over-alkylation) .
- Temperature control : Maintain 60–70°C to balance reaction rate and thermal degradation .
Post-reaction TLC monitoring (hexane:ethyl acetate = 3:1) is critical to track intermediate formation .
Advanced: What challenges arise in resolving crystallographic ambiguities for this compound?
- Disorder in benzylsulfonyl groups : Common due to flexible ethylsulfonyl chains; addressed via restrained refinement or low-temperature (100 K) data collection .
- Twinned crystals : Use PLATON’s TWINABS for data integration or select non-merohedral twins for analysis .
- Hydrogen bonding : Analyze packing diagrams to identify interactions (e.g., C-H···O) stabilizing the lattice, as seen in 4,6-bis(benzylsulfanyl)styryl derivatives .
Advanced: How should researchers address contradictions in reported solubility or reactivity data?
- Solubility discrepancies : Re-evaluate solvent purity (e.g., residual water in DMSO) or use dynamic light scattering (DLS) to detect micelle formation .
- Reactivity variations : Compare substituent effects—electron-withdrawing groups (e.g., -SO₂-) may reduce nucleophilicity versus electron-donating analogs .
- Control experiments : Repeat assays under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
Advanced: How to design assays for probing this compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (KD, kon/koff) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .
- Cellular assays : Use fluorescence-based reporters (e.g., GFP-tagged constructs) to monitor intracellular target modulation .
Advanced: What strategies mitigate regioselectivity issues during pyrimidine functionalization?
- Directing group incorporation : Introduce temporary protecting groups (e.g., -OMe) to steer sulfanyl addition to the 2-position .
- Computational modeling : Employ DFT calculations (B3LYP/6-31G*) to predict reactive sites based on electron density maps .
- Microwave-assisted synthesis : Enhance regioselectivity via rapid, uniform heating, as validated in analogous styrylpyrimidine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
